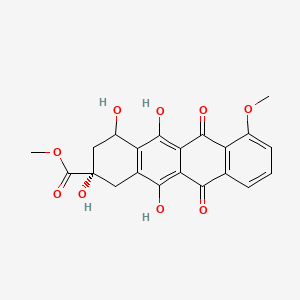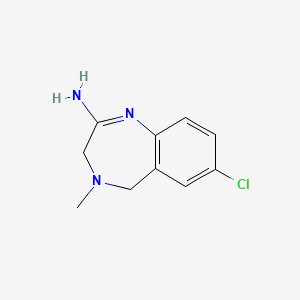
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is a complex organic compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Naphthacene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthacene skeleton.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthacene core using reagents such as hydroxylating agents and methanol in the presence of catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Quinones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine
Medically, this compound is investigated for its potential as an antibiotic and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. It can inhibit the function of enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interfere with DNA replication and repair mechanisms, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline antibiotic with similar structural features and anticancer properties.
Tetracycline: An antibiotic with a similar naphthacene core structure, used to treat bacterial infections.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18O9 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl (2S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O9/c1-29-11-5-3-4-8-13(11)19(26)15-14(16(8)23)17(24)9-6-21(28,20(27)30-2)7-10(22)12(9)18(15)25/h3-5,10,22,24-25,28H,6-7H2,1-2H3/t10?,21-/m0/s1 |
InChI Key |
ZVJOTGPRIKIAFF-MNKSETBFSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)
![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)







